molecular formula C15H18ClN3O B10952802 N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-methylbenzamide

N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-methylbenzamide

Cat. No.: B10952802
M. Wt: 291.77 g/mol
InChI Key: WRHODVGFBCXGHU-UHFFFAOYSA-N
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Description

N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-methylbenzamide is an organic compound featuring a pyrazole ring substituted with a chloro and methyl group, linked to a benzamide moiety via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-methylbenzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by chlorination and methylation to introduce the chloro and methyl substituents.

    Linking the Pyrazole to the Propyl Chain: The pyrazole derivative is then reacted with 3-bromopropylamine under basic conditions to form the N-(3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl)amine intermediate.

    Formation of the Benzamide: The final step involves the acylation of the amine intermediate with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction of the chloro substituent can yield the corresponding dechlorinated pyrazole derivative.

    Substitution: The chloro group on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Formation of 4-chloro-3-methyl-1H-pyrazole-5-carboxylic acid.

    Reduction: Formation of 3-methyl-1H-pyrazole.

    Substitution: Formation of 4-amino-3-methyl-1H-pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-methylbenzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing inhibitors or modulators of specific enzymes or receptors, particularly those involved in inflammatory or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also find applications in agrochemicals as a potential pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl substituents on the pyrazole ring, along with the benzamide moiety, contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by occupying the active site or modulate receptor function by binding to allosteric sites, thereby altering the biological pathway involved.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-2-methylbenzamide: Lacks the methyl group on the pyrazole ring.

    N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-2-methylbenzamide: Lacks the chloro group on the pyrazole ring.

    N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]benzamide: Lacks the methyl group on the benzamide moiety.

Uniqueness

N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-methylbenzamide is unique due to the specific combination of substituents on the pyrazole ring and the benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H18ClN3O

Molecular Weight

291.77 g/mol

IUPAC Name

N-[3-(4-chloro-3-methylpyrazol-1-yl)propyl]-2-methylbenzamide

InChI

InChI=1S/C15H18ClN3O/c1-11-6-3-4-7-13(11)15(20)17-8-5-9-19-10-14(16)12(2)18-19/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,17,20)

InChI Key

WRHODVGFBCXGHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCCN2C=C(C(=N2)C)Cl

Origin of Product

United States

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